[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
[1,1'-Biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused to a piperazine moiety and a biphenyl substituent. This structure combines a rigid aromatic system with a flexible piperazine linker, which is commonly associated with enhanced binding affinity in medicinal chemistry applications. The triazolo-pyrimidine scaffold is known for its bioisosteric properties, mimicking purine bases in nucleic acids, and has been explored in kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
(4-phenylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c35-27(22-13-11-21(12-14-22)20-7-3-1-4-8-20)33-17-15-32(16-18-33)25-24-26(29-19-28-25)34(31-30-24)23-9-5-2-6-10-23/h1-14,19H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDYCEQEWICGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to inhibit cdks, which could lead to alterations in cell cycle progression and induction of apoptosis within cells.
Biological Activity
The compound [1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, identified by the CAS number 920262-52-8, is a significant research compound with potential biological activities. Its molecular formula is C27H23N7O, and it has a molecular weight of 461.529 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell lines, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to alterations in cell cycle progression and induce apoptosis in cancer cells. Specifically, compounds with similar structures have demonstrated cytotoxic activities against various cancer cell lines, suggesting potential anti-cancer effects.
Target Pathways
The inhibition of CDKs affects multiple cellular pathways:
- Cell Cycle Progression : Disruption in the normal phases of the cell cycle can lead to cell death.
- Apoptosis Induction : Enhanced apoptosis in cancer cells contributes to reduced tumor growth.
Anticancer Effects
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Cytotoxicity : This compound exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) with IC50 values ranging from 0.3 to 24 µM.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 0.3 | Significant apoptosis induction |
| HCT116 | 7.60 | Inhibition of cell migration |
| HePG-2 | Variable | Suppression of cell cycle progression |
Case Studies
Several case studies have demonstrated the efficacy of similar compounds:
- Study on Dual Inhibitors : A compound structurally related to the target was found to be a potent dual inhibitor of EGFR and VGFR2. It effectively inhibited tumor growth in MCF-7 models and induced apoptosis.
- Molecular Docking Studies : These studies revealed insights into binding modes and mechanisms of action against cancer targets, confirming the potential for multitarget therapeutic strategies.
Comparison with Similar Compounds
Table 1. Key Structural and Inferred Properties of Analogs
Research Implications
- Lipophilicity vs. Solubility : The biphenyl group in the target compound increases logP, favoring blood-brain barrier penetration but risking off-target effects. Analog 3’s polar groups address this trade-off .
- Synthetic Feasibility: Thieno-fused systems (Analog 2) offer simpler synthesis routes compared to the triazolo-pyrimidine-piperazine scaffold, though with reduced structural rigidity .
- Substituent Effects : The trifluoromethyl group in Analog 1 demonstrates how halogenation can fine-tune pharmacokinetics without altering core binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
